![molecular formula C7H10N2S B183296 2-Amino-4,5,6,7-tetrahydrobenzothiazole CAS No. 2933-29-1](/img/structure/B183296.png)
2-Amino-4,5,6,7-tetrahydrobenzothiazole
Overview
Description
2-Amino-4,5,6,7-tetrahydrobenzothiazole, also known as ATH, is an organic compound with the molecular formula C7H9NOS. It is an important intermediate in the synthesis of a variety of organic compounds, and has been used in the production of pharmaceuticals, dyes, and other industrial chemicals. ATH is a colorless solid with a faint odor. It has a melting point of 101-103°C and a boiling point of 248-250°C.
Scientific Research Applications
Anti-Inflammatory Activity
This compound activates NRF2 through a non-electrophilic mechanism, inhibiting inflammation in macrophages stimulated by LPS Ec and showing moderate stability in liver microsomes. Docking and molecular dynamics studies have predicted the binding interactions and conformations of the most active compounds with KEAP1 .
NRF2 Activation
It has been used to study nuclear factor (erythroid-derived 2)-like 2 (NRF2) activity, with compounds containing this scaffold showing NRF2 activation through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .
Molecularly Imprinted Sorbent
The compound has been utilized in designing selective molecularly imprinted sorbents for solid-phase extraction of S-pramipexole from complex matrices such as human urine .
Pharmaceutical Synthesis Intermediate
It serves as an intermediate in synthesizing pharmaceutical and biologically active compounds, including therapeutic agents like Pramipexole .
Computational Chemistry
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD use this compound to produce simulation visualizations .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWAOXCEPHEGFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183566 | |
Record name | Benzothiazole, 4,5,6,7-tetrahydro-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5,6,7-tetrahydrobenzothiazole | |
CAS RN |
2933-29-1 | |
Record name | 4,5,6,7-Tetrahydro-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2933-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazole, 4,5,6,7-tetrahydro-2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002933291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazole, 4,5,6,7-tetrahydro-2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key steps in synthesizing 2-Amino-4,5,6,7-tetrahydrobenzothiazole?
A1: A novel method emphasizes a "one-step loop formation" using N-(4-oxocyclohexyl) acetamide as the starting material. [] This approach simplifies the synthesis and leads to a higher yield compared to traditional methods. Additionally, another study describes an improved synthesis of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, a crucial intermediate, involving a reaction with bromine and 4-acetamidocyclohexanone followed by the addition of thiourea and hydrobromic acid. [] This method allows for the isolation of both the racemic mixture and the individual R-(+) and S-(-)-enantiomers.
Q2: How is 2-Amino-4,5,6,7-tetrahydrobenzothiazole used in the synthesis of Pramipexole?
A2: Research highlights a scalable synthesis of Pramipexole where (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is a crucial intermediate. [] It undergoes a series of reactions, including conversion to (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide followed by alkylation and deprotection to yield Pramipexole base. This base is then converted into its pharmaceutically acceptable salt form.
Q3: Has 2-Amino-4,5,6,7-tetrahydrobenzothiazole shown potential in other applications beyond Pramipexole synthesis?
A3: While primarily recognized as a precursor to Pramipexole, this compound exhibits versatility. Researchers have explored its use in developing novel azo compounds. [] By diazotizing 2-amino-4,5,6,7-tetrahydrobenzothiazole and coupling it with various phenols and naphtholes, a series of disperse dyes were created. These dyes were characterized using 1H NMR, FT-IR, and UV-VIS spectroscopy. Furthermore, preliminary biological activity studies against Klebsiella, Pseudomonas aeruginosa, and Escherichia Coli revealed promising antimicrobial properties for some of these azo compounds.
Q4: What spectroscopic data is available for characterizing 2-Amino-4,5,6,7-tetrahydrobenzothiazole and its derivatives?
A4: Researchers utilize a combination of spectroscopic techniques for structural characterization. These include Infrared (IR) spectroscopy to identify functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy to analyze proton and carbon environments, and UV-VIS spectroscopy to study the compound's absorption and transmission properties. [, ] These techniques help confirm the identity and purity of the synthesized compounds.
Q5: Has the coordination chemistry of 2-Amino-4,5,6,7-tetrahydrobenzothiazole been explored?
A5: Yes, studies have investigated metal complexes formed with derivatives of 2-Amino-4,5,6,7-tetrahydrobenzothiazole. For instance, complexes using 3,4-methylenedioxybenzalidene-2-amino-4,5,6, 7-tetrahydrobenzothiazole as a ligand with various transition metals (VO(IV), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II)) have been synthesized and characterized. [] Techniques such as elemental analysis, molar conductance measurements, magnetic susceptibility studies, electronic spectroscopy, IR, NMR, ESR, Mössbauer spectroscopy, thermal analysis, and X-ray powder diffraction were employed. These studies provided insights into the coordination behavior, geometry, and properties of the metal complexes.
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